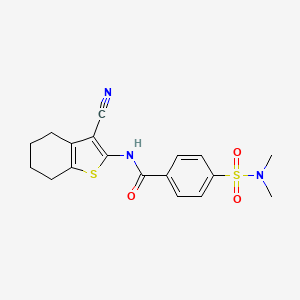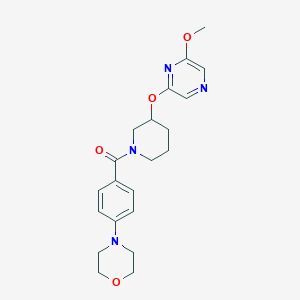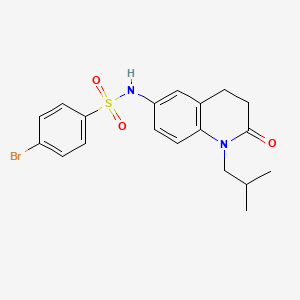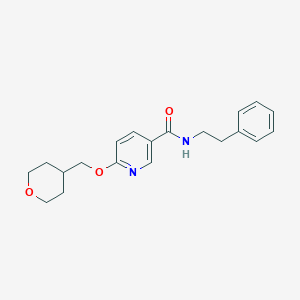
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide” is a chemical compound with diverse scientific applications1. It is offered by Benchchem for CAS No. 923217-95-22.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
While I couldn’t find the exact molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide”, similar compounds have been analyzed. For instance, “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide” contains a total of 55 bonds, including 37 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 4 double bonds, and 22 aromatic bonds3.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- The synthesis and characterization of iodobenzamide analogues, including structures related to benzofurans, have been explored for their potential as D-2 dopamine receptor imaging agents. Such compounds demonstrate significant binding affinity, suggesting their utility in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
2. Catalytic and Synthetic Applications
- Research has demonstrated the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the potential of benzamide derivatives in facilitating stereoselective synthesis. This methodology opens avenues for creating complex organic molecules with high enantioselectivity (Inokuma, Hoashi, & Takemoto, 2006).
3. Pharmacological Applications
- Benzofuran derivatives have been studied for their anticancer properties, specifically targeting tubulin polymerization, which is crucial for cell division. These findings indicate a promising direction for the development of new antitumor agents (Pieters et al., 1999).
4. Receptor Binding Studies
- Novel sigma-2 receptor probes, including benzamide analogues, have been synthesized and evaluated, highlighting their potential in studying sigma-2 receptors in vitro. Such research contributes to understanding receptor-mediated processes and developing targeted therapies (Xu et al., 2005).
5. Analytical and Material Science Research
- Studies on the decomposition of benzoylthioureas to benzamides and thiobenzamides under solvent-free conditions have provided insights into green chemistry approaches and the development of new methods for synthesizing benzamides and thiobenzamides. This research is significant for both synthetic organic chemistry and environmental sustainability (Nahakpam et al., 2015).
Safety And Hazards
I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound.
Direcciones Futuras
I’m sorry, but I couldn’t find any specific information on the future directions of research involving this compound.
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)17-9-6-10-19(13-17)28-2)14-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZUBOWKCXTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)

![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)